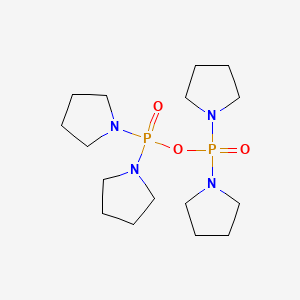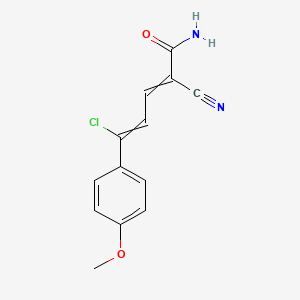![molecular formula C14H27O3P B14655452 Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate CAS No. 49830-19-5](/img/structure/B14655452.png)
Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate is an organic compound with the molecular formula C14H27O3P It is a phosphonate ester, which means it contains a phosphonate group (P(=O)(OR)2) bonded to an organic moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene or cycloalkene under specific conditions. One common method involves the use of a radical initiator to facilitate the addition of diethyl phosphite to the double bond of 4-methylcyclohex-3-en-1-ylpropyl. The reaction is usually carried out in the presence of a solvent such as acetonitrile or toluene, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as manganese (II) acetate and cobalt (II) acetate can enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: The ester groups can be substituted with other nucleophiles, leading to the formation of different phosphonate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used .
科学的研究の応用
Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibitors, as phosphonates are known to inhibit certain enzymes by mimicking the transition state of enzyme-catalyzed reactions.
Medicine: Research is ongoing into the potential use of phosphonate derivatives in the treatment of diseases such as osteoporosis and cancer.
作用機序
The mechanism by which diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. In biological systems, phosphonates can inhibit enzymes by binding to the active site and preventing substrate access. This inhibition is often due to the ability of the phosphonate group to mimic the transition state of the enzyme’s natural substrate, leading to a stable enzyme-inhibitor complex .
類似化合物との比較
Similar Compounds
Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate: Unique due to its specific cycloalkene structure and phosphonate ester group.
Diethyl[2-(4-methylcyclohex-3-en-1-yl)ethyl]phosphonate: Similar structure but with an ethyl group instead of a propyl group.
Diethyl[2-(4-methylcyclohex-3-en-1-yl)methyl]phosphonate: Similar structure but with a methyl group instead of a propyl group.
特性
CAS番号 |
49830-19-5 |
|---|---|
分子式 |
C14H27O3P |
分子量 |
274.34 g/mol |
IUPAC名 |
4-(1-diethoxyphosphorylpropan-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C14H27O3P/c1-5-16-18(15,17-6-2)11-13(4)14-9-7-12(3)8-10-14/h7,13-14H,5-6,8-11H2,1-4H3 |
InChIキー |
GJGRRFCWPJYRAX-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CC(C)C1CCC(=CC1)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)

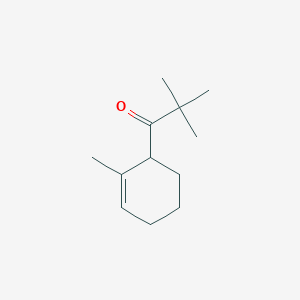
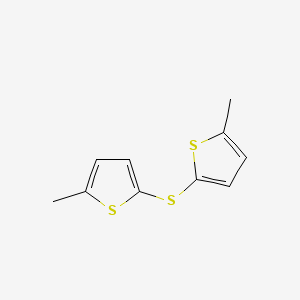
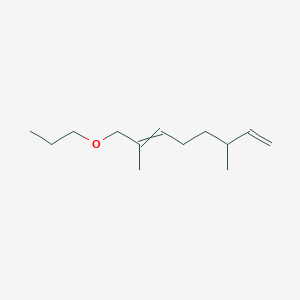
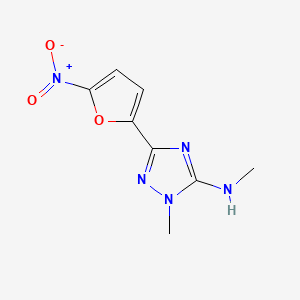
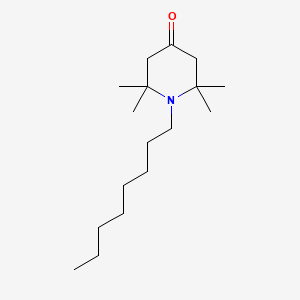
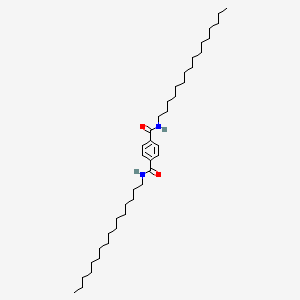
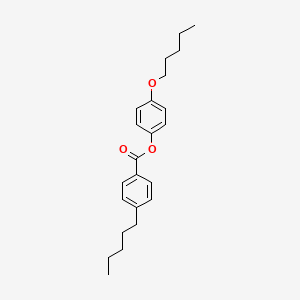
![2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine](/img/structure/B14655437.png)

